3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide
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Overview
Description
3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide is a complex organic compound that features a thieno[2,3-C]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thieno[2,3-C]pyrazole core followed by the introduction of the fluorophenyl and pyrrolidinylpropyl groups. Key steps may involve:
Cyclization Reactions: Formation of the thieno[2,3-C]pyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution.
Amidation Reactions: Coupling of the pyrrolidinylpropylamine with the carboxylic acid derivative to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Pharmacology: Explored for its effects on various physiological processes and potential as a drug candidate.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-pyrazole-5-carboxamide: Similar structure but lacks the thieno ring.
3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrrole-5-carboxamide: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide lies in its thieno[2,3-C]pyrazole core, which imparts distinct electronic and steric properties. This structural feature can influence its biological activity and make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OS/c1-24-20-15(18(23-24)14-7-2-3-8-16(14)21)13-17(27-20)19(26)22-9-6-12-25-10-4-5-11-25/h2-3,7-8,13H,4-6,9-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHOZEMMFKCJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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